Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes multiple aromatic rings and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The aromatic rings may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Butyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
Uniqueness
Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer alkyl chain analogs .
Properties
CAS No. |
62544-48-3 |
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Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H28O2/c1-2-3-10-17-26-24(25)21-15-16-22(19-11-6-4-7-12-19)23(18-21)20-13-8-5-9-14-20/h4-9,11-14,21H,2-3,10,15-18H2,1H3 |
InChI Key |
GMWVZAPFMWDXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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